molecular formula C15H16N2O2S B2684929 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile CAS No. 1351643-67-8

4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile

Cat. No.: B2684929
CAS No.: 1351643-67-8
M. Wt: 288.37
InChI Key: VQCKTZAJEVBWMH-UHFFFAOYSA-N
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Description

4-(1-Oxa-4-thia-8-azaspiro[45]decane-8-carbonyl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1,4-diketones or β-keto esters, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-(1-Oxa-4-thia-8-azaspiro[45]decane-8-carbonyl)benzonitrile serves as a versatile intermediate for the synthesis of other complex organic molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Oxa-4-azaspiro[4.5]decane

  • 8-oxa-2-azaspiro[4.5]decane

  • 4-azaspiro[2.4]heptane

Uniqueness: 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile stands out due to its unique combination of oxygen, sulfur, and nitrogen atoms within its spirocyclic structure. This combination imparts distinct chemical properties and reactivity compared to its similar counterparts.

Properties

IUPAC Name

4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-11-12-1-3-13(4-2-12)14(18)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCKTZAJEVBWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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